For-Met-Val-OH

Descripción general

Descripción

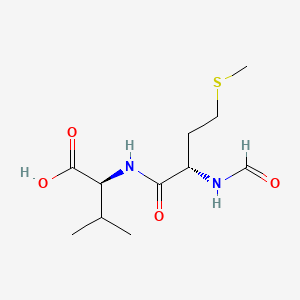

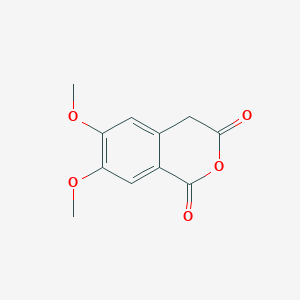

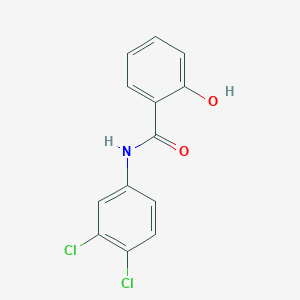

“For-Met-Val-OH” is a peptide compound . It has a molecular formula of C11H20N2O4S and a molecular weight of 276.35300 . It is also known as 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid .

Synthesis Analysis

“For-Met-Val-OH” is a synthetic molecule that has been shown to inhibit the growth of bacteria by binding to the ribosomal subunit, thereby inhibiting protein synthesis . This compound was synthesized in vitro and has been shown to be effective against single-stranded DNA .

Physical And Chemical Properties Analysis

The physical and chemical properties of “For-Met-Val-OH” include a molecular weight of 276.35300, a density of 1.191g/cm3, a boiling point of 598.9ºC at 760mmHg, and a flash point of 316ºC . The exact mass is 276.11400, and the LogP value is 1.49720 .

Aplicaciones Científicas De Investigación

1. Renal Brush Border Enzyme-Cleavable Linker

- Application Summary: “For-Met-Val-OH” (Met-Val-Lys or MVK) is used as a linker to reduce kidney uptake of 68Ga-labeled DOTA-conjugated peptides and peptidomimetics . This is particularly useful in peptide-based radiopharmaceuticals, where high kidney uptake can lead to reduced detection sensitivity for lesions adjacent to kidneys and lower maximum tolerated therapeutic dose .

- Methods of Application: A model compound, [68Ga]Ga-DOTA-AmBz-MVK(Ac)-OH, and its derivative, [68Ga]Ga-DOTA-AmBz-MVK(HTK01166)-OH, were synthesized and evaluated to determine if they could be recognized and cleaved by the renal brush border enzymes .

- Results: [68Ga]Ga-DOTA-AmBz-MVK(Ac)-OH was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite [68Ga]Ga-DOTA-AmBz-Met-OH was rapidly excreted via the renal pathway with minimal kidney retention .

2. Anti-Aging Cosmeceutical

- Application Summary: “For-Met-Val-OH” is used in topical peptide treatments with effective anti-aging results .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

3. Interface Modification for High-Efficient Perovskite Solar Cells

- Application Summary: “For-Met-Val-OH” (Fmoc-Met-OH) is used to modify the interface between perovskite and electron transport layer (ETL) in perovskite solar cells .

- Methods of Application: Fmoc-Met-OH is added into the anti-solvent solution to achieve a smooth perovskite surface and enlarge perovskite grain size of perovskite films .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Safety measures for handling “For-Met-Val-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMYBRYTYGZDG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

For-Met-Val-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)

![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)

![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)